molecular formula C19H13N5O B12931761 2,6-Bis(1H-benzimidazol-2-yl)pyridin-4(1H)-one CAS No. 157724-20-4

2,6-Bis(1H-benzimidazol-2-yl)pyridin-4(1H)-one

Cat. No.: B12931761
CAS No.: 157724-20-4
M. Wt: 327.3 g/mol
InChI Key: HAIZALONQYEDOS-UHFFFAOYSA-N
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Description

2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is an organic compound that features a pyridine ring substituted with two benzimidazole groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its stability and versatility, making it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol typically involves the reaction of benzimidazole derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with alkyl or aryl halides in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at elevated temperatures . Another approach involves the reaction of benzimidazole with 2,6-dichloropyridine under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the benzimidazole or pyridine rings can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl or aryl halides for substitution reactions. Typical conditions involve the use of solvents such as DMSO, elevated temperatures, and bases like KOH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of the compound.

Scientific Research Applications

2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the activity of metalloproteins and metalloenzymes, affecting various biochemical pathways. The compound’s structure allows it to form stable complexes, which can be used to modulate the activity of target molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is unique due to the presence of both benzimidazole groups and a hydroxyl group on the pyridine ring, which enhances its ability to form stable complexes and participate in a variety of chemical reactions. This combination of functional groups makes it particularly versatile in scientific research and industrial applications .

Properties

CAS No.

157724-20-4

Molecular Formula

C19H13N5O

Molecular Weight

327.3 g/mol

IUPAC Name

2,6-bis(1H-benzimidazol-2-yl)-1H-pyridin-4-one

InChI

InChI=1S/C19H13N5O/c25-11-9-16(18-21-12-5-1-2-6-13(12)22-18)20-17(10-11)19-23-14-7-3-4-8-15(14)24-19/h1-10H,(H,20,25)(H,21,22)(H,23,24)

InChI Key

HAIZALONQYEDOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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